(2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione
Description
Rubratoxin A is a mycotoxin produced by fungal species such as Penicillium purpurogenum and Penicillium rubrum. Structurally, it is a polyketide featuring a cyclononane ring fused with two maleic anhydride moieties, forming a 5/9/5 tricyclic core (Fig. 26 in ) . Its molecular formula is C₂₆H₃₂O₁₁, with a melting point of 185–186°C (decomposition) and an optical rotation of [α]D +68.3° (acetone) . Rubratoxin A is a potent inhibitor of protein phosphatase 2A (PP2A), disrupting cellular processes such as smooth muscle contraction by reducing myosin light chain phosphorylation and interfering with actin-myosin interactions . It also exhibits cytotoxic properties, making it a candidate for anticancer drug development .
Properties
CAS No. |
22467-31-8 |
|---|---|
Molecular Formula |
C26H32O11 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione |
InChI |
InChI=1S/C26H32O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-23,27,29-31H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-,23?/m0/s1 |
InChI Key |
XOEFANNJIKAWGX-RRIJHKHGSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
Canonical SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
Appearance |
Solid powder |
Color/Form |
NEEDLES FROM ETHYL ACETATE Crystalline |
melting_point |
210-214 °C (dec.) |
physical_description |
Solid; [HSDB] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
STABLE AT ROOM TEMP /RUBRATOXINS/ |
solubility |
PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/ INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rubratoxin A; |
Origin of Product |
United States |
Preparation Methods
Rubratoxin A can be recovered from cultures of Penicillium rubrum grown on various substrates, including natural substrates, semi-synthetic media, and glucose-mineral salts broth . The extraction process involves using solvents such as diethyl ether, ethyl acetate-benzene, ethanol, acetone, and acetonitrile under reflux conditions at 45°C . The extracts are then purified using thin-layer chromatography and column chromatography with silicic acid and gradient solvent elution . Industrial production methods typically involve large-scale fermentation of Penicillium rubrum followed by similar extraction and purification processes .
Chemical Reactions Analysis
Protein Phosphatase 2A (PP2A) Inhibition
Rubratoxin A functions as a specific inhibitor of PP2A, a ubiquitous serine/threonine phosphatase involved in regulating protein phosphorylation in eukaryotic cells . The dicarboxylic acid form of rubratoxin A is considered the active form, similar to cantharidin and tautomycin . Rubratoxin A's PP2A inhibitory activity is approximately 100-fold greater than that of rubratoxin B, leading to its use as a chemical probe in PP2A research .
Binding Simulation
To understand the mechanism by which rubratoxin A inhibits PP2A, binding simulations have been conducted . These simulations are based on the crystal structures of microcystin-LR and okadaic acid–PP2A complexes, as these inhibitors bind to the same catalytic site as rubratoxins . The binding model reveals three key characteristics :
-
Interactions around the α,β‐unsaturated δ‐lactone ring: This includes a covalent bond between Cys269 and C3, along with a hydrogen bond formed by Arg268 and the carbonyl oxygen on the ring. These interactions are also seen in the binding of cytostatin analogs to PP2A .
-
Hydrophobic interactions: These interactions occur between the isoprenyl group of rubratoxin A and hydrophobic amino acid residues like Ile62, Leu66, Met94, and Phe124 .
-
Hydrogen and ionic bond networks: These networks are located at the center of the molecule. Intramolecular hydrogen bonds are crucial for the inhibitory potency differences between rubratoxins A and B. Dicarboxylic acid in rubratoxin A could serve as a substitute for phosphate in cytostatin analogs .
Antitumor and Antimetastatic Effects
Rubratoxin A has demonstrated antitumor and antimetastatic effects in mouse models . In an experimental metastatic model using C57BL/6N mice, pre-administration of rubratoxin A suppressed the formation of lung metastatic foci . Rubratoxin A showed a 15% increase in inhibitory activity compared to cytostatin at the same dose .
Toxicity
Rubratoxins, including rubratoxin A, are mycotoxins with toxic effects . While the toxicity mechanism is not well-defined, rubratoxins have been reported to cause toxic effects, including rubratoxicosis in humans . Exposure to mycotoxins can result in various health issues, such as dermatitis, cold and flu symptoms, sore throat, headache, fatigue, diarrhea, and impaired immune function .
Scientific Research Applications
Tumor Metastasis Suppression
Research has demonstrated that Rubratoxin A significantly suppresses tumor metastasis and reduces primary tumor volume in animal models. In comparative studies with cytostatin, another PP2A inhibitor, Rubratoxin A showed superior efficacy in inhibiting metastasis in mice inoculated with B16-BL6 melanoma cells .
Table 1: Comparison of Antitumor Effects of Rubratoxin A and Cytostatin
| Compound | Dose (μM) | Metastatic Foci Suppression (%) | Primary Tumor Volume Reduction (%) |
|---|---|---|---|
| Rubratoxin A | 20 | 15% higher than cytostatin | Significant reduction |
| Cytostatin | 20 | Baseline | Moderate reduction |
Potential for Drug Development
Given its specificity and potency, Rubratoxin A is being investigated as a lead compound for developing new anticancer drugs targeting PP2A. Its unique mechanism of action may provide advantages over existing therapies that have encountered limitations due to toxicity and instability .
Toxicological Studies
Rubratoxin A is recognized for its hepatotoxicity, particularly affecting livestock when ingested. The understanding of its toxicological profile is crucial for evaluating its safety for potential therapeutic use. Historical studies indicated that exposure to Rubratoxin A can lead to liver lesions and other adverse effects .
Case Study: Rubratoxicosis in Humans
A documented case of rubratoxicosis involved human exposure leading to severe liver damage, underscoring the need for careful consideration when exploring its therapeutic applications .
Research Insights and Future Directions
Ongoing research is focused on elucidating the precise molecular mechanisms by which Rubratoxin A exerts its effects on PP2A and related pathways. Advanced molecular modeling techniques are being employed to predict binding interactions and optimize analogs with improved pharmacological profiles .
Table 2: Key Research Findings on Rubratoxin A
Mechanism of Action
Rubratoxin A exerts its effects by specifically inhibiting protein phosphatase 2A . This enzyme is a serine/threonine phosphatase that dephosphorylates proteins on serine and threonine residues . By binding to the active site of protein phosphatase 2A, rubratoxin A prevents the dephosphorylation of substrate proteins, leading to their overphosphorylation . This overphosphorylation disrupts various cellular processes, including cell cycle regulation, apoptosis, and signal transduction . The inhibition of protein phosphatase 2A by rubratoxin A has been shown to suppress cancer metastasis and reduce tumor volume in animal models .
Comparison with Similar Compounds
Tables
Table 2. Toxicological Parameters
| Compound | LD₅₀ (Route) | Regulatory Status |
|---|---|---|
| Rubratoxin A | Not established | Research use only |
| Rubratoxin B | 6.8 mg/kg (s.c.) | Restricted in agriculture |
| Aflatoxin B1 | 0.5 mg/kg (oral) | Banned in food products |
Biological Activity
Rubratoxin A is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum. It has garnered attention due to its potent biological activities, particularly its role as a specific inhibitor of protein phosphatase 2A (PP2A), which is crucial in various cellular processes including cell growth and tumor suppression. This article explores the biological activity of Rubratoxin A, focusing on its mechanism of action, therapeutic potential, and toxicological effects.
Rubratoxin A selectively inhibits PP2A, a serine/threonine phosphatase involved in the regulation of numerous signaling pathways. The inhibition occurs with a half-maximal inhibitory concentration (Ki) of 28.7 nM, demonstrating its potency compared to other phosphatase inhibitors like okadaic acid . The inhibition leads to an accumulation of phosphorylated proteins, which is pivotal for its antitumor effects.
Inhibition Profile
- Target Enzyme : Protein Phosphatase 2A
- Ki Value : 28.7 nM
- Other Inhibitors for Comparison :
- Okadaic Acid : Higher Ki value indicating lower specificity.
- Rubratoxin B : Weaker inhibitor with Ki = 3.1 μM.
Antitumor Activity
Research indicates that Rubratoxin A exhibits significant antitumor and antimetastatic properties. In animal studies, pre-administration of Rubratoxin A before inoculation with tumor cells resulted in a marked reduction in metastatic foci in the lungs. Specifically, it showed a 15% increase in inhibitory activity over cytostatin, another PP2A inhibitor .
Case Study: Mouse Models
- Model Used : C57BL/6N mice inoculated with B16-BL6 melanoma cells.
- Treatment : Rubratoxin A administered three days prior to inoculation.
- Results : Significant suppression of lung metastasis and reduced primary tumor volume.
Toxicological Effects
Despite its therapeutic potential, Rubratoxin A is also associated with toxicity. It has been reported to induce apoptosis in various cell lines and has hepatotoxic effects . The compound can lead to severe health issues when humans are exposed, including symptoms consistent with mycotoxicosis.
Toxicity Profile
- Effects on Cells : Induces apoptosis, especially in p53-null cells.
- Symptoms in Humans : Dermatitis, respiratory issues, headache, and impaired immune function.
Comparative Biological Activity Table
| Biological Activity | Rubratoxin A | Rubratoxin B | Cytostatin |
|---|---|---|---|
| Ki (nM) | 28.7 | 3.1 μM | Variable |
| Antitumor Effect | Yes | Limited | Yes |
| Apoptosis Induction | Yes | Yes | Unknown |
| Specificity to PP2A | High | Moderate | High |
Research Findings
Recent studies have highlighted the precise binding model of Rubratoxin A to PP2A and its subsequent effects on cellular signaling pathways. For instance, treatment with Rubratoxin A resulted in increased phosphorylation of JNK and p38 MAP kinases, indicating its influence on stress response pathways . Furthermore, the compound's effects were monitored using immunoblotting techniques to assess protein phosphorylation states across different cancer cell lines.
Q & A
Q. What bioinformatics tools are suitable for identifying Rubratoxin A’s molecular targets in omics datasets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
